molecular formula C12H16O5 B14203833 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol CAS No. 918789-80-7

2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol

Cat. No.: B14203833
CAS No.: 918789-80-7
M. Wt: 240.25 g/mol
InChI Key: JTCGDUNRKVXIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is an organic compound with the molecular formula C10H14O4 It is known for its unique structure, which includes a methoxy group and a dioxolane ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methanol under acidic conditions to form the methoxymethyl group. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methoxymethyl and dioxolane groups can interact with cellular membranes, influencing their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is unique due to the presence of both the methoxymethyl group and the dioxolane ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

918789-80-7

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol

InChI

InChI=1S/C12H16O5/c1-14-6-9-7-16-12(17-9)8-3-4-10(13)11(5-8)15-2/h3-5,9,12-13H,6-7H2,1-2H3

InChI Key

JTCGDUNRKVXIKZ-UHFFFAOYSA-N

Canonical SMILES

COCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.